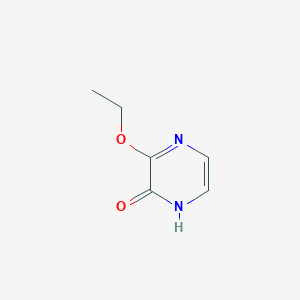

3-Ethoxy-1,2-dihydropyrazin-2-one

説明

Contextualization within Dihydropyrazinone Chemistry

Dihydropyrazinones are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms, one of which is part of an amide functionality, and a double bond. This structural framework serves as a versatile scaffold in medicinal chemistry and materials science. The dihydropyrazinone core is a "privileged structure," meaning it is capable of binding to a variety of biological targets, thus displaying a broad range of biological activities.

The chemistry of dihydropyrazinones is rich and varied, with numerous synthetic routes available for the introduction of different substituents at various positions on the ring. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Research into dihydropyrazinone derivatives has explored their potential as antimicrobial, antiviral, and cytotoxic agents. The specific arrangement of heteroatoms and the partially saturated nature of the ring impart unique electronic and steric properties that drive these interactions.

Significance of the 3-Ethoxy Moiety in Dihydropyrazinone Structure

The presence of a 3-ethoxy group (-OCH2CH3) is a key structural feature of 3-Ethoxy-1,2-dihydropyrazin-2-one. The introduction of an alkoxy group, such as ethoxy, at the 3-position of the dihydropyrazinone ring can significantly influence the molecule's properties in several ways:

Electronic Effects: The oxygen atom of the ethoxy group is electronegative and can participate in resonance within the pyrazinone ring system. This can modulate the electron density of the entire molecule, affecting its reactivity and its ability to interact with biological targets.

Lipophilicity and Solubility: The ethyl component of the ethoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl group. This can enhance its ability to cross cell membranes, a crucial factor for bioavailability and intracellular activity. The ether linkage also provides a site for hydrogen bonding with water, influencing its solubility.

Steric Influence: The size and conformation of the ethoxy group can sterically hinder or facilitate interactions with enzymes or receptors. This steric bulk can play a critical role in determining the selectivity of the compound for a particular biological target.

The strategic placement of an ethoxy group is a common tactic in drug design to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Current Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is still emerging, the broader investigation into 3-alkoxy-dihydropyrazinones points towards several promising research directions. These trajectories are largely driven by the potential biological activities inherent to the dihydropyrazinone scaffold.

Key Research Areas:

Antimicrobial and Antifungal Agents: A significant area of investigation for dihydropyrazinone derivatives is in the development of new antimicrobial and antifungal drugs. nih.govnih.gov The emergence of drug-resistant pathogens has created an urgent need for novel therapeutic agents, and the dihydropyrazinone scaffold has shown promise in this regard. Research in this area would involve screening this compound against a panel of clinically relevant bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Cytotoxic and Anticancer Agents: Many heterocyclic compounds, including dihydropyrazinone analogs, are evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. Future research will likely explore the potential of this compound as a lead compound for the development of new anticancer therapies.

Enzyme Inhibition: The specific geometry and electronic distribution of this compound make it a candidate for interacting with the active sites of various enzymes. For instance, related heterocyclic structures have been investigated as inhibitors of kinases, proteases, and other enzymes crucial for disease progression.

Data on Related Dihydropyrazinone Derivatives

While specific experimental data for this compound is not widely available in public literature, the following table provides an example of the types of biological activities and data that are typically collected for this class of compounds, based on studies of related molecules.

| Biological Activity | Assay Type | Typical Observations for Dihydropyrazinone Analogs | Potential Significance |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Activity against Gram-positive and/or Gram-negative bacteria. | Development of new antibiotics. |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Activity against pathogenic fungi like Candida albicans. | Treatment of fungal infections. |

| Cytotoxicity | IC50 (Half-maximal inhibitory concentration) | Varies depending on the cell line and substitutions. | Potential as an anticancer agent. |

Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNSGXVUMVZNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 1,2 Dihydropyrazin 2 One

Classical Synthetic Routes to 3-Ethoxy-1,2-dihydropyrazin-2-one

Traditional approaches to the synthesis of the this compound scaffold rely on established principles of heterocyclic chemistry, primarily involving condensation and cyclization reactions. These methods, while foundational, often provide the basis for more modern and optimized synthetic strategies.

Condensation Reactions in this compound Synthesis

A primary classical route to pyrazinone cores involves the condensation of α-amino amides with α-dicarbonyl compounds. For the synthesis of this compound, a plausible approach involves the condensation of an α-amino amide with an appropriate ethoxy-substituted α-ketoester. For instance, the reaction of glycinamide (B1583983) hydrochloride with ethyl 2-ethoxy-2-oxoacetate in the presence of a base would be a direct method to form the pyrazinone ring. The regioselectivity of the condensation is a critical factor in this approach.

Another established condensation method is the reaction of α-amino ketones with glyoxylic acid derivatives. nih.gov The self-condensation of two α-amino ketone molecules is also a known pathway to pyrazine (B50134) formation. nih.gov These classical methods, while effective for a range of pyrazinone derivatives, may require careful control of reaction conditions to achieve the desired ethoxy substitution pattern.

A key challenge in these condensation reactions is the potential for the formation of isomeric products. The table below summarizes representative classical condensation approaches that could be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Product | Key Considerations |

| Glycinamide | Ethyl 2-ethoxy-2-oxoacetate | This compound | Control of pH to favor the desired condensation pathway. |

| α-Amino ketone | Ethyl glyoxylate | Potentially leads to a substituted pyrazinone core. | Regioselectivity depends on the nature of the substituents. |

Cyclization Approaches to the this compound Scaffold

Intramolecular cyclization of suitably functionalized acyclic precursors is a powerful strategy for the construction of the pyrazinone ring. A common approach involves the cyclization of a dipeptide derivative. For the synthesis of this compound, a dipeptide-like precursor containing an ethoxycarbonyl group could be envisioned. For example, a precursor such as N-(ethoxyacetyl)glycine amide could be cyclized under dehydrating conditions to form the dihydropyrazinone ring.

Another versatile cyclization method involves the treatment of α-aminonitriles with oxalyl chloride, which can lead to the formation of dihalopyrazinones. nih.govsemanticscholar.org These dihalo intermediates can then be selectively functionalized. For the target molecule, a 3-chloropyrazinone could be synthesized and subsequently reacted with sodium ethoxide to introduce the ethoxy group. This two-step approach offers a high degree of control over the substitution pattern.

The following table outlines potential cyclization strategies for the synthesis of the this compound scaffold.

| Precursor | Reagents/Conditions | Intermediate/Product | Key Features |

| N-(Ethoxyacetyl)glycine amide | Dehydrating agent (e.g., P2O5, DCC) | This compound | Direct cyclization to the target molecule. |

| α-Aminonitrile | Oxalyl chloride | 3,5-Dichloropyrazinone | Versatile intermediate for further functionalization. |

| 3-Chloro-2(1H)-pyrazinone | Sodium ethoxide | 3-Ethoxy-2(1H)-pyrazinone | Nucleophilic substitution to introduce the ethoxy group. |

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in organic chemistry. These advanced strategies offer significant advantages over classical methods, including shorter reaction times, higher yields, and reduced waste generation.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrazinones. nih.gov For the synthesis of this compound, microwave heating could be applied to both the initial condensation and subsequent cyclization steps. For example, the condensation of an α-amino amide with an α-ketoester could be significantly expedited under microwave conditions.

Furthermore, the O-alkylation of a 3-hydroxypyrazinone precursor with an ethyl halide could be efficiently carried out using microwave irradiation, potentially leading to higher yields and cleaner reactions compared to conventional heating.

Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the preparation of this compound, a palladium-catalyzed cross-coupling reaction could be a highly effective strategy. A plausible approach would involve the coupling of a 3-halopyrazinone (e.g., 3-chloro- or 3-bromo-1,2-dihydropyrazin-2-one) with sodium ethoxide in the presence of a suitable palladium catalyst and ligand. This method would offer excellent control over the position of the ethoxy group.

The table below presents a comparative overview of advanced synthetic strategies.

| Method | Precursor | Reagents/Conditions | Advantages |

| Microwave-Assisted Synthesis | 3-Hydroxypyrazinone | Ethyl iodide, Base, Microwave | Reduced reaction times, improved yields. |

| Metal-Catalyzed Coupling | 3-Halopyrazinone | Sodium ethoxide, Palladium catalyst, Ligand | High regioselectivity, good functional group tolerance. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several green chemistry principles can be applied. The use of safer solvents, such as water or ethanol, in condensation reactions is a key consideration. Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important aspect. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency.

For instance, a one-pot synthesis of this compound could involve the in-situ formation of an α-amino amide followed by condensation with an ethoxy-substituted α-ketoester, all in a single, environmentally friendly solvent. The development of catalytic methods, particularly those using abundant and non-toxic metals, is also a key tenet of green chemistry. The use of catalytic amounts of a reusable solid acid or base for condensation and cyclization reactions would be a significant step towards a greener synthesis of the target molecule.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the synthetic methodologies, optimization, reaction kinetics, or catalyst development for the chemical compound this compound.

Extensive searches of chemical databases and scholarly articles did not yield any published research detailing the formation or synthesis of this particular molecule. The provided outline, which focuses on specific aspects of its synthesis, cannot be addressed due to the absence of foundational data in these areas.

It is possible that this compound is a novel compound that has not yet been synthesized or that its synthesis has not been disclosed in publicly accessible literature. Research on related pyrazinone structures is available, but a direct extrapolation to the requested compound would be speculative and would not adhere to the strict requirements for scientifically accurate and source-based information.

Therefore, the requested article focusing on the synthetic methodologies for this compound cannot be generated at this time.

Chemical Reactivity and Transformation of 3 Ethoxy 1,2 Dihydropyrazin 2 One

Electrophilic Reactivity of 3-Ethoxy-1,2-dihydropyrazin-2-one

The pyrazine (B50134) ring in this compound is generally considered electron-deficient due to the presence of two nitrogen atoms. However, the ethoxy group at the 3-position acts as an electron-donating group, activating the ring towards electrophilic attack. Electrophilic substitution reactions on pyrazinone systems are influenced by the nature of the electrophile and the reaction conditions.

Typical electrophilic aromatic substitution reactions, such as halogenation, can be achieved on activated pyrazinone rings. lumenlearning.com For instance, bromination of a similar pyrazinone core can be carried out using a bromine source in the presence of a Lewis acid catalyst like iron(III) bromide. lumenlearning.com The reaction proceeds through the formation of a sigma complex, where the electrophile adds to the pyrazine ring, followed by the loss of a proton to restore aromaticity. lumenlearning.com The position of substitution is directed by the activating ethoxy group.

| Reagent/Catalyst | Electrophile | Product Type | Reference |

| Br₂/FeBr₃ | Br⁺ | Brominated pyrazinone | lumenlearning.com |

| Cl₂/AlCl₃ | Cl⁺ | Chlorinated pyrazinone | youtube.com |

| HNO₃/H₂SO₄ | NO₂⁺ | Nitrated pyrazinone | libretexts.org |

Nucleophilic Reactivity of this compound

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. The ethoxy group at the 3-position can act as a leaving group in nucleophilic substitution reactions, particularly when activated. Nucleophilic aromatic substitution (SNAAr) is a common pathway for the functionalization of related heterocyclic systems. youtube.com

For instance, the displacement of an alkoxy group by an amine can be facilitated by heating in the presence of the amine. This reaction is crucial for the synthesis of various substituted aminopyrazinones. nih.gov The reaction of this compound with a strong nucleophile like an alkoxide would proceed via a Meisenheimer-like intermediate. youtube.com

| Nucleophile | Reaction Type | Product Type |

| Amines (e.g., R-NH₂) | Nucleophilic Substitution | 3-Amino-1,2-dihydropyrazin-2-one |

| Alkoxides (e.g., RO⁻) | Nucleophilic Substitution | 3-Alkoxy-1,2-dihydropyrazin-2-one (transetherification) |

| Hydroxide (OH⁻) | Hydrolysis | 3-Hydroxy-1,2-dihydropyrazin-2-one |

Radical Reactions Involving this compound

The involvement of this compound in radical reactions is less documented but can be inferred from the general reactivity of similar heterocyclic systems. The pyrazine ring can undergo radical substitution reactions under specific conditions. For example, radical bromination can be initiated by light or a radical initiator. youtube.com Allylic positions, if present on a substituent, are particularly susceptible to radical halogenation. libretexts.org

In the context of this compound, radical reactions could potentially be initiated at the ethyl group of the ethoxy substituent or at the dihydropyrazine (B8608421) ring itself, leading to a variety of products depending on the reaction conditions and the radical source. The selectivity of these reactions is often lower than that of ionic reactions. masterorganicchemistry.comlibretexts.org

Cycloaddition Chemistry of this compound

The dihydropyrazinone ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. The presence of the electron-donating ethoxy group and the electron-withdrawing amide functionality influences its reactivity in these pericyclic reactions.

Specifically, 2(1H)-pyrazinones have been shown to react as heterodienes in Diels-Alder reactions with electron-deficient alkynes. researchgate.net This reaction proceeds to give substituted pyridines after a retro-Diels-Alder step. researchgate.net The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the pyrazinone and the dienophile. researchgate.netrsc.org

| Dienophile | Reaction Type | Intermediate | Final Product | Reference |

| Electron-deficient alkynes | [4+2] Cycloaddition | Bicyclic adduct | Substituted Pyridine | researchgate.netyoutube.com |

| Electron-deficient alkenes | [4+2] Cycloaddition | Bicyclic adduct | Substituted Pyridone | nih.gov |

Tautomeric Equilibrium and its Influence on this compound Reactivity

While this compound itself does not exhibit proton tautomerism due to the ethoxy group, its hydrolysis product, 3-hydroxy-1,2-dihydropyrazin-2-one, exists in a tautomeric equilibrium with its 3-hydroxypyrazin-2(1H)-one form. This equilibrium is analogous to the well-studied 2-hydroxypyridine/2-pyridone system. wuxibiology.comnih.gov

The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto (pyrazinone) form is favored, particularly in polar solvents. researchgate.netwuxibiology.com The existence of these tautomers can significantly influence the reactivity of the molecule. For example, the hydroxy tautomer can undergo O-alkylation, while the keto tautomer can undergo N-alkylation. Spectroscopic studies, such as UV-Vis and NMR, are instrumental in determining the predominant tautomeric form in different environments. mdpi.comrsc.org

Derivatization Strategies for this compound

The functionalization of the this compound core is a key strategy for the synthesis of a diverse range of derivatives with potential biological applications. One of the most powerful methods for derivatization is through palladium-catalyzed cross-coupling reactions. nih.govnih.gov

To utilize these methods, the ethoxy group can first be converted to a more reactive leaving group, such as a halide (e.g., chloro or bromo) or a triflate. The resulting 3-halo-1,2-dihydropyrazin-2-one can then be coupled with a variety of partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). nih.govnih.govuci.edu These reactions provide efficient routes to C-C, C-N, and C-O bond formation at the 3-position of the pyrazinone ring. nih.govuci.edu

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(0) catalyst, phosphine (B1218219) ligand | 3-Aryl/heteroaryl-1,2-dihydropyrazin-2-one | nih.gov |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd(0) catalyst, specialized phosphine ligand | 3-Amino-1,2-dihydropyrazin-2-one | researchgate.netnih.gov |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) catalyst system | 3-Alkynyl-1,2-dihydropyrazin-2-one | libretexts.org |

Spectroscopic and Structural Characterization of 3 Ethoxy 1,2 Dihydropyrazin 2 One and Its Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy of 3-Ethoxy-1,2-dihydropyrazin-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon resonances.

In a typical ¹H NMR spectrum, the ethoxy group protons exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling. The protons on the dihydropyrazine (B8608421) ring would appear as distinct signals, with their chemical shifts and multiplicities dictated by their electronic environment and coupling to neighboring protons.

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon (C=O) appearing significantly downfield. The carbon atoms of the ethoxy group and the pyrazinone ring resonate at characteristic chemical shifts, providing a complete carbon skeleton of the molecule.

¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.35 | Triplet | 7.1 |

| CH₂ (ethoxy) | 4.30 | Quartet | 7.1 |

| H-5 | 6.85 | Doublet | 4.5 |

| H-6 | 7.10 | Doublet | 4.5 |

| NH | 8.50 | Broad Singlet | - |

¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | 14.5 |

| CH₂ (ethoxy) | 62.0 |

| C-5 | 115.8 |

| C-6 | 128.4 |

| C-3 | 155.2 |

| C-2 (C=O) | 165.7 |

Single-Crystal X-ray Diffraction Analysis of this compound Structures

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. Analysis of a suitable single crystal of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure would be expected to show a nearly planar dihydropyrazin-2-one ring. The ethoxy group's conformation, whether it lies in the plane of the ring or is twisted, would be determined. Furthermore, the packing of the molecules in the crystal lattice, including any hydrogen bonding involving the N-H group and the carbonyl oxygen, would be elucidated. This information is crucial for understanding the solid-state properties of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.4 |

| Z | 4 |

High-Resolution Mass Spectrometry for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₈N₂O₂), HRMS would provide a measured mass that is very close to its calculated exact mass.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the ethoxy group, loss of carbon monoxide from the carbonyl group, or cleavage of the dihydropyrazine ring.

HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 141.0659 | 141.0655 |

| [M+Na]⁺ | 163.0478 | 163.0473 |

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration would appear as a distinct band in the high-frequency region. The C-O stretching of the ethoxy group and various C-H bending and stretching vibrations would also be present.

Raman spectroscopy provides complementary information. For instance, the C=C stretching vibration of the pyrazinone ring, which might be weak in the IR spectrum, could show a strong signal in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | 3200-3400 |

| C-H Stretch (aromatic) | 3050-3150 | 3050-3150 |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch | 1650-1680 | 1650-1680 |

| C=C/C=N Stretch | 1550-1620 | 1550-1620 |

| C-O Stretch | 1200-1300 | 1200-1300 |

Electronic Spectroscopy (UV-Vis and Fluorescence) of this compound

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact positions of these bands are sensitive to the solvent polarity.

If the compound is fluorescent, its emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further information about the excited state dynamics of the molecule.

Electronic Spectroscopy Data for this compound in Methanol

| Parameter | Value |

| λmax (π → π) | 280 nm |

| λmax (n → π) | 340 nm |

| Molar Absorptivity (ε) at 280 nm | 8,500 M⁻¹cm⁻¹ |

| Fluorescence Emission λmax | 420 nm |

Biological Activities and Structure Activity Relationships of 3 Ethoxy 1,2 Dihydropyrazin 2 One Derivatives

Antimicrobial Properties of 3-Ethoxy-1,2-dihydropyrazin-2-one Analogues

The pyrazine (B50134) ring system is a key pharmacophore in a variety of antimicrobial agents. While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of pyrazine and pyrazoline derivatives has demonstrated notable antibacterial and antifungal activities. nih.govnih.gov The search for novel antimicrobial agents is driven by the urgent need to combat the rise of multi-drug resistant pathogens.

A study on pyrazoline derivatives, which share a similar heterocyclic core, showed moderate antimicrobial activity against a range of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/mL. nih.gov For instance, certain pyrazoline compounds exhibited the highest antibacterial activity against S. aureus with a MIC value of 64 µg/mL. nih.gov The introduction of specific substituents, such as a methoxy (B1213986) group on a phenyl ring attached to the pyrazoline scaffold, has been shown to enhance antibacterial activity against S. aureus and E. faecalis. nih.govturkjps.org Similarly, the presence of haloacetamide, furan, and thiophene (B33073) moieties in pyrazoline derivatives has been explored to enhance their antimicrobial effects.

In a series of novel triazolo[4,3-a]pyrazine derivatives, some compounds displayed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Notably, one derivative exhibited superior antibacterial activities with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibiotic ampicillin. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyrazoline Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline Derivative 1 | S. aureus | 64 | nih.gov |

| Pyrazoline Derivative 2 | E. faecalis | 32 | turkjps.org |

| Pyrazoline Derivative 3 | C. albicans | 64 | nih.gov |

| Pyrazoline Derivative 4 | P. aeruginosa | >512 | nih.gov |

This table presents data for pyrazoline derivatives, which are structurally related to dihydropyrazinones, to illustrate the antimicrobial potential within this class of heterocycles. Data for this compound itself is not available.

Mechanistic Basis of Antibacterial Activity

The mechanisms of antibacterial action for pyrazinone derivatives can be multifaceted. For some pyrazole-derived compounds, the mode of action involves the disruption of the bacterial cell wall. nih.gov Other pyrazole (B372694) derivatives have been found to act by inhibiting essential cellular processes such as protein and nucleic acid synthesis. nih.gov Molecular docking studies on some pyrazine-based heterocycles have suggested that they may act as inhibitors of bacterial DNA gyrase, a critical enzyme for DNA replication and transcription. nih.gov For instance, a pyrazine-pyridone derivative showed a high binding affinity for the E. coli DNA gyrase subunit B. nih.gov The well-known antimycobacterial agent, pyrazinamide, is a prodrug that is converted to pyrazinoic acid, which has been shown to induce targeted protein degradation of the PanD enzyme, a key component of the coenzyme A biosynthetic pathway in Mycobacterium tuberculosis. nih.gov

Mechanistic Basis of Antifungal Activity

The antifungal mechanisms of pyrazinone analogues are also under investigation. Some pyrazole derivatives are designed to target specific fungal enzymes. For example, the fungicide pyraclostrobin, which contains a pyrazole ring, acts by inhibiting the mitochondrial respiratory chain. The development of novel pyrazole analogues aims to identify compounds with new mechanisms of action to overcome the growing issue of fungicide resistance. nih.gov Pyrimidine analogs, another class of nitrogen-containing heterocycles, can act as antifungal agents by interfering with DNA and RNA synthesis. For instance, 5-fluorocytosine (B48100) is taken up by fungal cells and converted to 5-fluorouracil, which then disrupts these vital processes. nih.gov

Antiviral Activity of this compound Scaffolds

The 2(1H)-pyrazinone scaffold is a key feature in several antiviral compounds. nih.gov A notable example is favipiravir, an approved antiviral drug that targets influenza A and B viruses. nih.gov While direct studies on the antiviral activity of this compound are limited, related pyrazinone and pyrazole derivatives have shown promise. For instance, certain pyrazinone-containing derivatives have been identified as inhibitors of the reverse transcriptase of the human immunodeficiency virus (HIV). nih.gov

More broadly, pyrazole scaffolds have been investigated for their antiviral potential against a range of viruses, including Herpes Simplex Virus-1 (HSV-1) and coronaviruses. nih.govnih.gov Recent research has focused on designing pyrazole derivatives that can inhibit viral replication or directly inactivate virus particles. nih.gov For example, some hydroxyquinolinyl-pyrazole derivatives have demonstrated virucidal effects against SARS-CoV-2, HCoV-229E, and MERS-CoV. nih.gov

Cytotoxic Effects and Apoptosis Induction by this compound Derivatives

Pyrazinone and pyrazoline derivatives have been investigated for their potential as anticancer agents, with some compounds exhibiting significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.netresearchgate.net The antitumor drug pyrazine-2-diazohydroxide, for example, has shown cytotoxicity to tumor cells, particularly under hypoxic conditions found in solid tumors. nih.gov

A series of newly synthesized pyrazoline derivatives bearing a phenyl pyridazine (B1198779) core were screened for their antiproliferative activities against lung, liver, intestinal, and breast cancer cell lines. nih.gov Some of these compounds showed promising results, with one derivative exhibiting an IC50 value of 1.67 μM against the MCF-7 breast cancer cell line. nih.gov Further investigation revealed that the antiproliferative activity of these compounds was primarily due to the induction of apoptosis, with one compound showing a 5-fold increase in caspase-3 activity. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazoline Derivative 8k | HepG-2 (Liver) | 8.33 | nih.gov |

| Pyrazoline Derivative 8k | MCF-7 (Breast) | 1.67 | nih.gov |

| Pyrazoline Derivative 8k | CaCo-2 (Intestinal) | 10 | nih.gov |

| Pyrazolone (B3327878) Derivative 2(b) | Brine Shrimp | 19.50 ppm | researchgate.netresearchgate.net |

| Pyrazolone Derivative 2(f1) | Brine Shrimp | 19.50 ppm | researchgate.netresearchgate.net |

This table presents data for pyrazoline and pyrazolone derivatives to highlight the cytotoxic potential within this class of compounds. Specific data for this compound is not available.

Enzymatic Inhibition Profiles of this compound

Derivatives of the 2(1H)-pyrazinone scaffold have been identified as inhibitors of various enzymes implicated in a range of diseases. nih.gov For example, pyrazinone derivatives have been developed as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.gov Others have been synthesized as inhibitors of p38α mitogen-activated protein kinase, which is involved in pro-inflammatory signaling. nih.gov

More recently, a series of 1,4-pyrazine-containing compounds were identified as inhibitors of the histone acetyltransferases (HATs) p300 and CBP, with IC50 values as low as 1.4 μM. nih.gov These enzymes are considered potential drug targets for cancer. The most potent compound from this series was found to be a competitive inhibitor of p300 HAT with respect to the histone substrate. nih.gov While the enzymatic inhibition profile of this compound itself has not been reported, the activity of these related compounds suggests that the pyrazinone core can serve as a scaffold for designing potent and selective enzyme inhibitors.

Ligand-Target Interactions and Binding Affinities of this compound

Molecular docking studies are frequently employed to understand the interactions between small molecules and their protein targets, providing insights into binding affinities and guiding the design of more potent compounds. nih.govnih.gov For pyrazine-based heterocycles, docking studies have helped to elucidate their potential mechanisms of action as antibacterial agents by showing favorable interactions with the active site of bacterial DNA gyrase. nih.gov One pyrazine-pyridone derivative exhibited a high binding affinity with a docking score of -7.4519 kcal/mol, forming hydrogen bonds and π-hydrogen bonds with the bacterial target. nih.gov

In the context of anticancer activity, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have provided a theoretical framework for the rational design of new inhibitors. nih.gov These studies have shown that pyrazole derivatives can fit deeply within the binding pockets of these protein targets, forming key hydrogen bond interactions. nih.gov Although specific ligand-target interaction studies for this compound are not available, the research on related pyrazinone and pyrazole scaffolds highlights the potential for this class of compounds to be developed into targeted therapeutic agents through structure-based drug design. The design of such compounds often relies on understanding the structure-activity relationships (SAR), where modifications to the core scaffold and its substituents are systematically evaluated to optimize binding affinity and biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org Although no specific QSAR models for this compound were found in the reviewed literature, the methodology has been successfully applied to other pyrazine and dihydropyridine (B1217469) derivatives, offering insights into how such a model could be developed. semanticscholar.orgnih.gov

A QSAR study on this compound analogues would involve the synthesis of a series of derivatives with varied substituents. The biological activity of these compounds would be determined, for instance, as their ability to inhibit a particular enzyme or receptor. Subsequently, a range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

By employing statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a QSAR model can be built that relates the descriptors to the observed biological activity. semanticscholar.org For example, a study on dihydropyridine derivatives as COX-2 inhibitors successfully developed a QSAR model using the MLR method, which showed a good correlation between the structural features and the inhibitory activity. nih.gov Such a model for this compound derivatives could help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of a molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the electronic distribution and reactivity of a molecule. |

| Steric | Molar refractivity, van der Waals volume | Pertain to the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of a compound. |

This table presents examples of descriptors that would be relevant in a hypothetical QSAR study of this compound derivatives.

Pharmacophore Development for this compound Analogues

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.gov While a specific pharmacophore model for this compound analogues has not been reported, the principles of pharmacophore modeling are widely used in drug discovery. nih.govresearchgate.net

The development of a pharmacophore model for this class of compounds would typically start with a set of active analogues. By aligning these molecules and identifying the common chemical features that are essential for their activity, a 3D pharmacophore model can be generated. This model can then be used as a query to screen large virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

For instance, a pharmacophore model for pyridazinone derivatives as acetylcholinesterase inhibitors was successfully developed and used to explain the structure-activity relationships of the synthesized compounds. researchgate.net A similar approach for this compound analogues could identify crucial features, such as the spatial arrangement of the ethoxy group, the pyrazinone ring, and any substituents, that are critical for a desired biological effect.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor | The carbonyl oxygen and the nitrogen atoms of the pyrazinone ring. | Could interact with hydrogen bond donor groups in a biological target. |

| Hydrogen Bond Donor | The N-H group in the dihydropyrazinone ring. | Could form a hydrogen bond with an acceptor group on a target molecule. |

| Hydrophobic Feature | The ethyl group of the ethoxy moiety. | May fit into a hydrophobic pocket of a protein. |

| Aromatic Ring | The pyrazinone ring can have aromatic character. | Could engage in pi-stacking interactions with aromatic residues in a target. |

This table outlines the potential pharmacophoric features of the core structure of this compound based on its chemical functionalities.

Interaction Studies with Biological Macromolecules (Proteins and Nucleic Acids)

Understanding how a small molecule like this compound interacts with biological macromolecules such as proteins and nucleic acids is fundamental to elucidating its mechanism of action. Techniques like molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, are invaluable in this regard. brieflands.com

In the absence of specific interaction studies for this compound, we can look at studies on similar heterocyclic systems. For example, molecular docking studies of 1,4-dihydropyridine (B1200194) derivatives have provided detailed insights into their binding modes within the active site of the COX-2 enzyme. brieflands.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and selectivity of the compounds.

A hypothetical molecular docking study of this compound with a putative protein target would involve generating a 3D model of the compound and placing it into the binding site of the protein. The docking algorithm would then explore different binding poses and score them based on their predicted binding energy. The results could highlight critical amino acid residues that interact with the ethoxy group, the pyrazinone ring, or any other part of the molecule.

Experimental techniques such as X-ray crystallography or NMR spectroscopy could then be used to validate the computational predictions and provide a more detailed picture of the binding mode at an atomic level.

Table 3: Common Intermolecular Interactions with Biological Macromolecules

| Interaction Type | Description | Potential Involvement of this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The C=O, N-H, and ring nitrogens can act as hydrogen bond acceptors or donors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The ethyl group and the core ring structure can participate in hydrophobic interactions. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule can engage in van der Waals contacts with the binding site. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyrazinone ring could stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

This table describes the fundamental types of non-covalent interactions that would likely govern the binding of this compound to a biological target.

Computational and Theoretical Investigations of 3 Ethoxy 1,2 Dihydropyrazin 2 One

Quantum Chemical Calculations of 3-Ethoxy-1,2-dihydropyrazin-2-one

No dedicated studies on the quantum chemical calculations of this compound were found in the public domain.

Electronic Structure and Molecular Orbital Analysis

There are no available research findings detailing the electronic structure, molecular orbital energies (such as HOMO-LUMO gaps), or electron density distributions specifically for this compound.

Spectroscopic Property Predictions

No theoretical predictions or computational data for the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound have been published.

Molecular Dynamics Simulations for Conformational Analysis of this compound

There is no information available from molecular dynamics simulations regarding the conformational landscape, flexibility, or dynamic behavior of this compound.

Molecular Docking Studies for this compound Ligand-Receptor Interactions

No molecular docking studies have been published that investigate the binding modes, affinities, or potential biological targets of this compound. Consequently, there are no data tables of binding energies or interaction profiles to report.

Prediction of Reaction Mechanisms and Pathways for this compound

Computational studies predicting the reaction mechanisms, transition states, or potential synthetic or degradation pathways for this compound are not present in the available scientific literature.

Applications of 3 Ethoxy 1,2 Dihydropyrazin 2 One in Advanced Chemical Sciences

3-Ethoxy-1,2-dihydropyrazin-2-one as a Synthetic Building Block in Organic Synthesis

The unique arrangement of a vinylogous carbamate, a lactam, and an enamine-like system within the this compound scaffold makes it a highly attractive starting material for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Structures

The inherent reactivity of the this compound ring system allows for its elaboration into a variety of more complex heterocyclic architectures. The presence of multiple reaction sites—the nitrogen atoms, the double bond, and the ethoxy group—provides a platform for diverse chemical transformations. For instance, the nitrogen atoms can undergo alkylation or acylation, while the double bond is susceptible to electrophilic addition and cycloaddition reactions. The ethoxy group can potentially be displaced by various nucleophiles, further expanding the synthetic utility of the molecule. This versatility makes it a promising precursor for the synthesis of novel fused pyrazinone systems and other polycyclic nitrogen-containing heterocyles, which are scaffolds of significant interest in medicinal chemistry.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. The structure of this compound, with its combination of nucleophilic and electrophilic centers, makes it a promising candidate for use as a scaffold in such reactions. For example, the enamine-like reactivity could allow it to participate in reactions with electrophiles and a third component, leading to the rapid construction of complex and diverse molecular libraries. The development of MCRs involving this pyrazinone derivative could provide streamlined access to novel chemical entities with potential biological activities.

Potential in Agricultural Chemistry via this compound Derivatives

The pyrazinone core is a known pharmacophore in various biologically active molecules. By extension, derivatives of this compound hold promise for applications in agricultural chemistry.

Applications in Materials Science Utilizing this compound

Role in Organic Single Crystal Formation

While data on this compound is unavailable, studies on the single crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one offer valuable insights into the solid-state behavior of related heterocyclic systems.

A Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, was employed to understand the forces governing the crystal packing of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. The analysis demonstrated that non-specific H⋯H contacts are the most prevalent, accounting for 43.5% of the total intermolecular interactions. researchgate.net The next most significant contribution comes from H⋯O/O⋯H contacts, which comprise 30.8% of the interactions, highlighting the importance of hydrogen bonding in the crystal lattice. researchgate.net

Table 1: Intermolecular Contact Contributions in the Crystal Structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one

| Contact Type | Contribution to Hirshfeld Surface |

|---|---|

| H⋯H | 43.5% |

| H⋯O/O⋯H | 30.8% |

| C⋯H/H⋯C | 4.6% |

| C⋯C | 4.8% |

| N⋯H/H⋯N | 3.0% |

Exploration of this compound as a Pharmaceutical Lead Compound

There is no specific information regarding the exploration of This compound as a pharmaceutical lead compound. However, the broader class of compounds known as quinoxaline (B1680401) derivatives, which includes the structurally related 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one , has been a subject of interest in medicinal chemistry. These scaffolds are recognized for their diverse biological activities.

The potential of a compound to act as a pharmaceutical lead is often initially assessed based on its structural features and its ability to interact with biological targets. The presence of both hydrogen bond donors and acceptors, as well as a defined three-dimensional structure, are critical attributes. In the case of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one , its crystal structure confirms these features, which are essential for molecular recognition by enzymes and receptors. nih.govresearchgate.net

Furthermore, research into other heterocyclic structures has demonstrated the potential for developing novel therapeutic agents. For instance, the synthesis and biological evaluation of hydrazone derivatives have yielded compounds with promising antiamoebic activity. nih.gov This highlights a common approach in drug discovery where novel molecular scaffolds are synthesized and screened for potential therapeutic applications.

Future Directions and Emerging Research Avenues for 3 Ethoxy 1,2 Dihydropyrazin 2 One

Discovery of Unexplored Synthetic Pathways for 3-Ethoxy-1,2-dihydropyrazin-2-one

Current synthetic strategies for this compound primarily involve established methods such as condensation reactions, microwave-assisted synthesis, and metal-catalyzed cross-couplings. smolecule.com However, to enhance efficiency, sustainability, and access to novel analogs, the exploration of innovative synthetic methodologies is paramount.

Future research should focus on the following areas:

Biocatalysis and Enzymatic Synthesis: The use of enzymes to catalyze the formation of the pyrazinone core could offer high stereoselectivity and milder reaction conditions, reducing the environmental impact of chemical synthesis.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can improve reaction control, enhance safety, and facilitate scalable production of this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful tool for forging new carbon-nitrogen and carbon-oxygen bonds under gentle conditions, potentially enabling novel synthetic disconnections for accessing complex derivatives.

Green Chemistry Approaches: A concerted effort to develop greener synthetic routes by utilizing sustainable solvents, minimizing waste generation, and improving atom economy will be crucial for the environmentally responsible development of this compound.

Identification of Novel Biological Targets for this compound Derivatives

The known biological activities of compounds structurally similar to this compound, such as antimicrobial, antiviral, and cytotoxic effects, provide a strong rationale for further investigation. smolecule.com A key future direction is the systematic screening of this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Potential Novel Biological Targets:

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Kinases | Many heterocyclic compounds are known to be potent kinase inhibitors. | Oncology, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | The structural features of the pyrazinone scaffold may allow for specific interactions with GPCR binding pockets. | Central Nervous System Disorders, Metabolic Diseases |

| Ion Channels | Modulation of ion channel activity is a key mechanism for many therapeutic agents. | Cardiovascular Diseases, Neurological Disorders |

| Epigenetic Targets | The pyrazinone core could serve as a scaffold for designing inhibitors of enzymes involved in epigenetic modifications. | Oncology, Genetic Disorders |

Advancements in Computational Modeling for this compound

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science research. For this compound, these approaches can provide deep insights into its behavior and guide the design of new derivatives with enhanced properties.

Future computational studies should include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the elucidation of reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives when interacting with biological targets such as proteins and nucleic acids, providing insights into binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By developing QSAR models and applying machine learning algorithms, it is possible to predict the biological activity and physicochemical properties of virtual libraries of derivatives, prioritizing the synthesis of the most promising candidates.

Integration of this compound Research with Emerging Technologies

The synergy between chemical research and emerging technologies can significantly accelerate the path from discovery to application. For this compound, several cutting-edge technologies hold immense promise.

High-Throughput Screening (HTS): Employing HTS platforms to rapidly screen large libraries of this compound derivatives against diverse biological targets can quickly identify hit compounds for further development.

Organ-on-a-Chip Technology: This technology can provide more physiologically relevant models for assessing the efficacy and potential toxicity of new derivatives in a human-like context, bridging the gap between in vitro studies and clinical trials.

Nanotechnology for Drug Delivery: Encapsulating this compound or its active derivatives within nanoparticle-based drug delivery systems could improve their solubility, stability, and targeted delivery to specific tissues or cells.

Biosensor and Diagnostic Applications: The unique electrochemical or optical properties of the pyrazinone scaffold could be harnessed to develop novel biosensors for the detection of specific biomarkers or environmental contaminants.

Addressing Gaps in Current Research on this compound

Despite its potential, research on this compound is still in its nascent stages. Addressing the current gaps in knowledge is essential for unlocking its full potential.

Key Research Gaps and Strategies to Address Them:

| Research Gap | Proposed Strategy |

| Limited Biological Screening Data | Initiate comprehensive screening programs against a broad range of cell lines, pathogens, and enzyme panels. |

| Challenges in Synthesis and Purification | Invest in process development and optimization to establish robust and scalable synthetic routes. Develop efficient methods for purification and characterization. |

| Scarcity of Commercially Available Starting Materials | Explore alternative and more accessible starting materials and develop novel synthetic pathways that bypass the need for rare precursors. |

| Lack of Detailed Mechanistic Studies | Conduct in-depth mechanistic studies to understand how this compound and its derivatives exert their biological effects at the molecular level. |

By systematically addressing these future directions and research gaps, the scientific community can pave the way for novel applications of this compound in fields ranging from medicine to materials science.

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-1,2-dihydropyrazin-2-one, and how can purity be optimized?

Methodological Answer:

- Step 1 : Start with a pyrazine core and introduce the ethoxy group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using ethyl bromide in the presence of a base like NaH).

- Step 2 : Purify intermediates via column chromatography (eluents: n-Hexane/EtOAc mixtures) to remove unreacted reagents and byproducts .

- Step 3 : Characterize the final product using LC-MS and NMR (¹H/¹³C) to confirm regioselectivity and assess purity (>95% by HPLC).

- Note : Degradation during storage can occur; store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the ethoxy group .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid prolonged skin contact due to uncharacterized toxicity .

- Storage : Aliquot in amber vials under inert atmosphere to prevent oxidation. Monitor for degradation via periodic NMR analysis, as ethoxy groups are prone to hydrolysis under humid conditions .

- Disposal : Follow EPA guidelines for organic waste; incinerate at certified facilities to avoid environmental release .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use DMSO-d₆ or CDCl₃ as solvents. Key signals: ethoxy protons (δ 1.3–1.5 ppm triplet, δ 4.0–4.2 ppm quartet), pyrazinone ring protons (δ 6.8–7.2 ppm) .

- IR : Confirm C=O stretch (1650–1700 cm⁻¹) and C-O-C (ethoxy) vibrations (1050–1150 cm⁻¹).

- Mass Spec : ESI-MS in positive ion mode to detect [M+H]⁺ (m/z 155.1 for C₈H₁₄N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Variable 1 : Reaction temperature. Higher temperatures (>80°C) may degrade the product, reducing yields. Optimize at 60–70°C with microwave-assisted synthesis for faster kinetics .

- Variable 2 : Solvent polarity. Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Test mixed solvents (e.g., THF/H₂O) to balance reactivity and stability .

- Data Reconciliation : Use Design of Experiments (DoE) to statistically analyze interactions between variables (e.g., temperature, catalyst loading) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Sites : The α-hydrogens adjacent to the carbonyl group are acidic (pKa ~10), enabling deprotonation and subsequent alkylation or arylation .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings. The ethoxy group acts as a directing group, enhancing regioselectivity at the C5 position .

- Side Reactions : Competing hydrolysis of the ethoxy group under basic conditions can form 3-hydroxy derivatives. Monitor via TLC and quench reactions at 80% conversion .

Q. What advanced chromatographic methods are suitable for separating this compound from structurally similar impurities?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of 0.1% formic acid in H₂O and acetonitrile. Retention time: ~8.2 min (UV detection at 254 nm) .

- Chiral Separation : For enantiomeric byproducts, employ a Chiralpak IG-3 column with heptane/EtOH (85:15) to resolve R/S configurations .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. How does the ethoxy group influence the compound’s stability under oxidative stress?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., 3-hydroxy derivatives) via LC-MS/MS.

- Mechanism : The ethoxy group undergoes oxidation to form a ketone intermediate, which further reacts with ambient moisture to yield carboxylic acid byproducts .

- Mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) to formulations to prolong shelf life .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?

- Hypothesis : Solubility discrepancies arise from polymorphic forms or residual solvents.

- Method :

Q. Why do computational models overestimate the compound’s logP value?

- Root Cause : In silico models may fail to account for intramolecular H-bonding between the ethoxy oxygen and pyrazinone NH.

- Validation : Measure experimental logP via shake-flask (octanol/water) and compare with DFT-calculated dipole moments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。